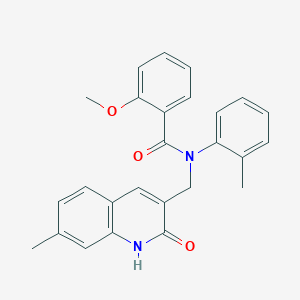
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide, commonly known as HMN-176, is a synthetic compound that has been studied for its potential use in cancer treatment. It belongs to the class of quinoline-based compounds and has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of HMN-176 involves the inhibition of tubulin polymerization, which is essential for cell division. It also inhibits the activity of topoisomerase II, which is involved in DNA replication and repair. These actions result in the arrest of cell cycle progression and ultimately lead to cell death.
Biochemical and Physiological Effects:
HMN-176 has been shown to have selective toxicity towards cancer cells, while sparing normal cells. It has also been shown to have low toxicity in animal models. In addition to its anticancer properties, HMN-176 has been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One advantage of using HMN-176 in lab experiments is its ability to selectively target cancer cells, which makes it a potentially useful tool for studying cancer biology. However, one limitation is the lack of clinical data on its safety and efficacy in humans.
Future Directions
There are several potential future directions for research on HMN-176. One area of interest is the development of more potent analogs with improved pharmacokinetic properties. Another area of interest is the investigation of its potential use in combination therapy with other anticancer agents. Additionally, more studies are needed to better understand the mechanism of action and potential side effects of HMN-176 in humans.
Synthesis Methods
The synthesis of HMN-176 involves the reaction of 2-hydroxy-8-methylquinoline with isonicotinoyl chloride in the presence of a base. The resulting product is then reacted with 4-methoxyaniline to form the final compound.
Scientific Research Applications
HMN-176 has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential use in combination therapy with other anticancer agents.
properties
IUPAC Name |
N-(4-methoxyphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-16-4-3-5-18-14-19(23(28)26-22(16)18)15-27(20-6-8-21(30-2)9-7-20)24(29)17-10-12-25-13-11-17/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJLWKSODHCTOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=C(C=C3)OC)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

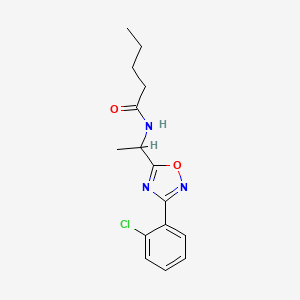
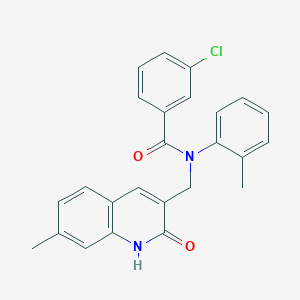

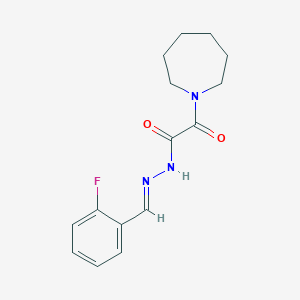
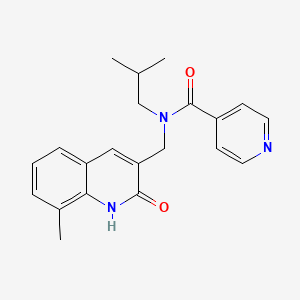
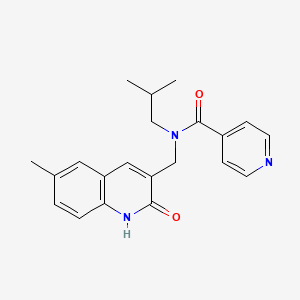

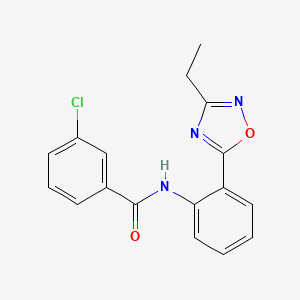

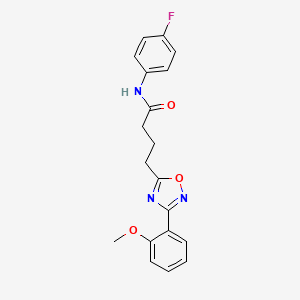
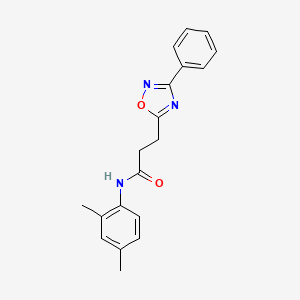
![N-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696175.png)
